molecular formula C19H21N3O B2464120 N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide CAS No. 941924-22-7

N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide

Cat. No. B2464120
CAS RN: 941924-22-7
M. Wt: 307.397
InChI Key: AYDXWLSJKRFHOS-UHFFFAOYSA-N
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Description

“N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Electrophysiological Activity

Research has identified compounds structurally related to N-(1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)-3-methylbenzamide as potential agents for modulating cardiac electrophysiological activity. Morgan et al. (1990) synthesized and evaluated the activity of N-substituted imidazolylbenzamides, finding several compounds with potency in in vitro Purkinje fiber assays comparable to known class III agents, indicating a potential application in treating reentrant arrhythmias Morgan et al., 1990.

Antihypertensive Effects

In a related vein, Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, which showed potent antihypertensive effects upon oral administration. This study underscores the versatility of the benzimidazole core in developing therapeutics for hypertension Carini et al., 1991.

Environmentally Friendly Synthesis

The environmentally friendly synthesis of related compounds was reported by Reddy et al. (2014), who developed water-mediated, one-pot syntheses of 2-(1H-benzo[d]imidazole-2-yl)-N-arylbenzamides. This method highlights the green chemistry approach in synthesizing benzimidazole derivatives, potentially useful in a variety of chemical industries Reddy et al., 2014.

Anticancer Potential

Further research into benzimidazole derivatives, such as those structurally related to this compound, has revealed their potential as anticancer agents. Theoclitou et al. (2011) identified a kinesin spindle protein inhibitor with promising in vivo efficacy and pharmacokinetic profiles for cancer treatment, emphasizing the therapeutic applications of these compounds in oncology Theoclitou et al., 2011.

Ferroelectric and Antiferroelectric Properties

Horiuchi et al. (2012) demonstrated that benzimidazole derivatives exhibit high electric polarization at room temperature, indicating their potential use in ferroelectric and antiferroelectric devices. This study opens avenues for the application of such compounds in the development of lead- and rare-metal-free electronic devices Horiuchi et al., 2012.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-12(2)17(18-20-15-9-4-5-10-16(15)21-18)22-19(23)14-8-6-7-13(3)11-14/h4-12,17H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDXWLSJKRFHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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